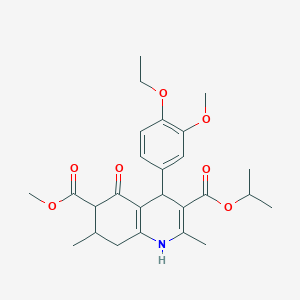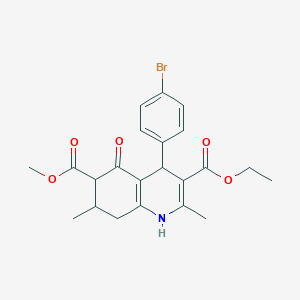![molecular formula C17H13N3O5S B11448352 1-(4-Nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11448352.png)
1-(4-Nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a nitrophenyl group, a phenoxymethyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the phenoxymethyl group and the nitrophenyl group. Common reagents used in these reactions include hydrazine derivatives, phenols, and nitrobenzene derivatives. The reaction conditions usually involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sulfuric acid or phosphoric acid .
Chemical Reactions Analysis
1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to cell death. The oxadiazole ring can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE include:
1-(4-Nitrophenyl)-3-phenyl-1,3-propanedione: This compound also contains a nitrophenyl group and is used in similar applications.
Phenoxymethyl derivatives: Compounds with phenoxymethyl groups are used in the synthesis of various organic molecules.
Oxadiazole derivatives: These compounds are known for their stability and are used in the development of pharmaceuticals and advanced materials.
1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C17H13N3O5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H13N3O5S/c21-15(12-6-8-13(9-7-12)20(22)23)11-26-17-19-18-16(25-17)10-24-14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
MWKPGNUGCOZRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448281.png)
![Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11448282.png)


![2-[(2-fluorobenzyl)sulfanyl]-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11448295.png)
![ethyl 2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11448305.png)
![3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11448311.png)

![N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11448317.png)
![5-(4-butoxyphenyl)-12,12-dimethyl-3-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11448322.png)
![2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11448331.png)

![N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B11448340.png)
